2-Hydroxyphenyl prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenyl prop-2-enoate typically involves the esterification of 2-hydroxyphenol (resorcinol) with acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2=\text{CHCOOH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOCH}_2=\text{CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxyphenyl propanol derivatives.
Substitution: Halogenated or nitrated hydroxyphenyl prop-2-enoate derivatives.
Scientific Research Applications
2-Hydroxyphenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive ester group
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with cellular receptors and proteins.
Comparison with Similar Compounds
- Butyl 3-(2-hydroxyphenyl)prop-2-enoate
- (4-Methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(2-hydroxyphenyl)prop-2-enoate
Comparison: 2-Hydroxyphenyl prop-2-enoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications .
Properties
CAS No. |
212116-19-3 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2-hydroxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C9H8O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6,10H,1H2 |
InChI Key |
IUSXXDHQFMPZQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC=C1O |
Origin of Product |
United States |
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